7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one Neodiosmin is a natural product found in Citrus maxima with data available.
Brand Name: Vulcanchem
CAS No.: 38665-01-9
VCID: VC21346524
InChI: InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Molecular Formula: C28H32O15
Molecular Weight: 608.5 g/mol

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

CAS No.: 38665-01-9

Cat. No.: VC21346524

Molecular Formula: C28H32O15

Molecular Weight: 608.5 g/mol

* For research use only. Not for human or veterinary use.

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one - 38665-01-9

CAS No. 38665-01-9
Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
IUPAC Name 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3
Standard InChI Key VCCNKWWXYVWTLT-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Melting Point 266 - 268 °C

Structural Classification and Chemical Properties

The target compound is a flavonoid glycoside based on a chromen-4-one core structure. Chromen-4-ones (also called 4H-chromen-4-ones) represent an important class of heterocyclic compounds consisting of a benzene ring fused to a 4-pyrone ring . The specific compound under discussion features complex glycosylation at position 7 and hydroxylation at position 5, with a distinctive 3-hydroxy-4-methoxyphenyl substituent at position 2.

Core Structure Analysis

The backbone of this molecule is the chromen-4-one (flavone) structure, which is a subclass of flavonoids. This core structure is characterized by a 15-carbon skeleton arranged in three rings (C6-C3-C6), commonly labeled as A, C, and B rings . In this specific compound, the A-ring features hydroxylation at position 5 and glycosylation at position 7, while the B-ring has been modified with both hydroxyl and methoxy groups (3-hydroxy-4-methoxyphenyl).

Glycosylation Pattern

The compound features a complex disaccharide moiety at position 7, comprising a rutinoside unit. This consists of a rhamnose sugar (6-methyloxan) linked to a glucose unit (oxan) which is directly attached to the chromen-4-one core . The specific stereochemistry of these sugar units is precisely defined in the compound name with multiple stereocenters indicated by (2S,3R,4S,5S,6R) and (2S,3R,4R,5R,6S) configurations.

Physical and Chemical Properties

Table 1: Predicted Physical and Chemical Properties of the Target Compound

PropertyValueNotes
Molecular FormulaApproximately C28H32O16Based on structural analysis and comparison with similar compounds
Molecular Weight>600 daltonsEstimated based on similar flavonoid glycosides
Physical StateLikely crystalline solidTypical for flavonoid glycosides
SolubilityModerately soluble in water; higher solubility in polar organic solventsDue to presence of multiple hydroxyl groups and glycosidic moieties
UV AbsorptionLikely 250-285 nm and 320-370 nmCharacteristic for flavonoids with similar substitution patterns
Melting Point>200°CEstimated based on similar flavonoid glycosides

Synthesis and Production Methods

The synthesis of complex flavonoid glycosides such as the target compound typically involves multiple steps and can be approached through various strategies, including total synthesis or semi-synthetic methods starting from naturally occurring flavonoids.

Palladium-Catalyzed Synthetic Approach

A practical approach for synthesizing the chromen-4-one core structure has been developed through palladium-catalyzed intramolecular acylation reactions. This method uses alkenyl bromides and aldehydes as key starting materials . The protocol employs Pd(PPh3)4/Xphos as the catalyst and K2CO3 as the base in 1,4-dioxane, allowing for the synthesis of diversely functionalized flavonoids with moderate to good yields .

Glycosylation Strategies

The attachment of sugar moieties to create the final glycoside structure represents a significant synthetic challenge. This typically requires protected sugar donors and specific glycosylation conditions to ensure the correct anomeric configuration. For the target compound, this would involve:

  • Synthesis of the appropriately hydroxylated chromen-4-one core

  • Protection of the 5-hydroxyl group

  • Sequential glycosylation at the 7-position with protected glucose and rhamnose units

  • Deprotection of all protecting groups to yield the final compound

ComponentRole in SynthesisStructural Contribution
2′-Hydroxy-3′-hydroxy-4′-methoxyacetophenoneA-ring precursorForms the A and C rings of the chromen-4-one core
3-Hydroxy-4-methoxybenzaldehydeB-ring precursorProvides the distinctive B-ring substitution pattern
Protected D-glucoseSugar componentForms the first glycosidic link to the chromen-4-one
Protected L-rhamnoseSugar componentAttaches to the glucose to complete the disaccharide unit
Palladium catalyst (e.g., Pd(PPh3)4/Xphos)CatalystFacilitates the cyclization reaction to form the chromen-4-one core

Biological Activities and Pharmacological Properties

Flavonoid glycosides, particularly those with chromen-4-one structures, exhibit diverse biological activities. While specific data for the exact target compound is limited, insights can be drawn from structurally similar compounds.

Structure-Activity Relationships

Research on similar chromen-4-one derivatives has revealed that:

  • The position of substituents on the benzamido moiety can cause an agonist-to-antagonist switch, as demonstrated when substituents are moved from the meta to para position .

  • The nature of the functional groups at positions 5, 7, and 2 significantly influences receptor binding and activation properties .

  • The keto function at position 4 is often critical for bioactivity, serving as a hydrogen bond acceptor in receptor binding .

Occurrence and Distribution in Nature

Flavonoid glycosides similar to the target compound are widely distributed in plants and plant-derived foods.

Biosynthetic Pathway

In plants, flavonoid glycosides are synthesized through the phenylpropanoid pathway, followed by specific glycosylation steps catalyzed by UDP-glycosyltransferases. The specific substitution pattern with a 3-hydroxy-4-methoxyphenyl group suggests derivation from the methylation of a dihydroxylated precursor.

Analytical Methods for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of complex flavonoid glycosides like the target compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used for the separation and detection of flavonoid compounds. For complex flavonoid glycosides, reversed-phase HPLC with C18 columns is typically employed .

Mass Spectrometry

LC-MS and particularly LC-ESI-MS (liquid chromatography coupled to electrospray ionization mass spectrometry) provides valuable structural information for flavonoid glycosides, allowing for the determination of molecular weight and fragmentation patterns that can confirm the presence of specific sugar moieties and their attachment positions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the complete structural elucidation of flavonoid glycosides, providing detailed information about the substitution pattern, stereochemistry, and glycosidic linkages .

Comparison with Structurally Related Compounds

The target compound shares structural similarities with several documented flavonoid glycosides, though with distinct differences in substitution patterns.

Comparative Analysis

Table 3: Comparison with Structurally Related Compounds

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight
Target Compound3-hydroxy-4-methoxyphenyl at position 2~C28H32O16 (estimated)>600 (estimated)
7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chroman-4-one4-hydroxyphenyl at position 2; slight differences in sugar stereochemistryC27H32O14Not specified in source
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-oneGlycosylation at positions 6 and 7; 4-hydroxyphenyl at position 2C33H40O19740.21637906 dalton

Structure-Function Relationship

The specific substitution pattern of the target compound, particularly the 3-hydroxy-4-methoxyphenyl moiety at position 2, likely confers distinct biological properties compared to related compounds with different substitution patterns. Research on chromen-4-one derivatives shows that even minor changes in substitution patterns can dramatically alter receptor binding profiles and bioactivities .

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